Antiallergic agent-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antiallergic agent-1 is a compound known for its ability to inhibit histamine release from mast cells, thereby preventing allergic reactions. It is classified as an antiallergic compound and holds potential for unique therapeutic advantages . This compound is particularly significant in the treatment of allergic conditions such as asthma and rhinitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiallergic agent-1 involves several steps. One common method includes the reaction of bis(trimethylsilyl)chloromethane with mercaptoacetic acid in the presence of sodium hydroxide and methanol. This reaction produces 2-(bis(trimethylsilyl)methylthio)acetic acid, which is then oxidized using hydrogen peroxide and acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) techniques to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Antiallergic agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and acetic acid are commonly used for oxidation reactions.

Reduction: Sodium borohydride is often employed for reduction processes.

Substitution: Halogenated compounds and strong bases like sodium hydroxide are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antiallergic properties .

Scientific Research Applications

Antiallergic agent-1 has a wide range of applications in scientific research:

Mechanism of Action

Antiallergic agent-1 exerts its effects by inhibiting the release of histamine from mast cells. This inhibition is achieved through the augmentation of cyclic adenosine monophosphate (cAMP) levels in mast cells, which in turn inhibits histamine release. The compound also inhibits cAMP phosphodiesterase, further enhancing cAMP levels . Additionally, this compound may have antagonistic effects on interleukin-3, contributing to its antiallergic properties .

Comparison with Similar Compounds

Cromolyn Sodium: Another antiallergic compound used in the treatment of asthma and allergic rhinitis.

Amlexanox: Known for its antiallergic and anti-inflammatory properties, used in the treatment of aphthous ulcers.

Olopatadine: A selective histamine H1-receptor antagonist used for allergic rhinitis and conjunctivitis.

Uniqueness: Antiallergic agent-1 is unique due to its dual mechanism of action involving both the inhibition of histamine release and the inhibition of cAMP phosphodiesterase. This dual action makes it particularly effective in preventing allergic reactions .

Properties

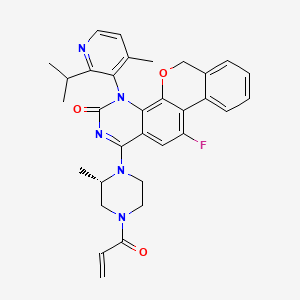

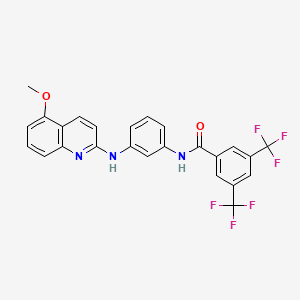

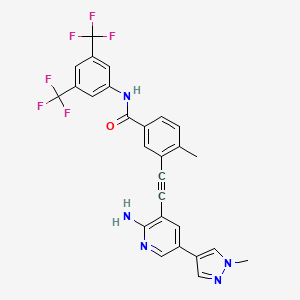

Molecular Formula |

C27H19F6N5O |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

3-[2-[2-amino-5-(1-methylpyrazol-4-yl)pyridin-3-yl]ethynyl]-N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide |

InChI |

InChI=1S/C27H19F6N5O/c1-15-3-4-18(25(39)37-23-10-21(26(28,29)30)9-22(11-23)27(31,32)33)7-16(15)5-6-17-8-19(12-35-24(17)34)20-13-36-38(2)14-20/h3-4,7-14H,1-2H3,(H2,34,35)(H,37,39) |

InChI Key |

CEUSZLVORFRBCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#CC3=C(N=CC(=C3)C4=CN(N=C4)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

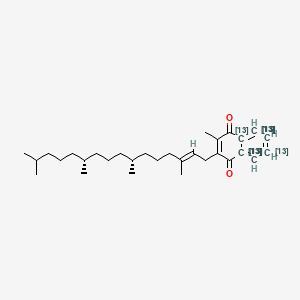

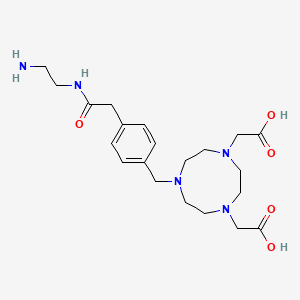

![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)